

# Propyl isobutyrate chemical properties and structure

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## Compound of Interest

Compound Name: *Propyl isobutyrate*

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## Propyl Isobutyrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

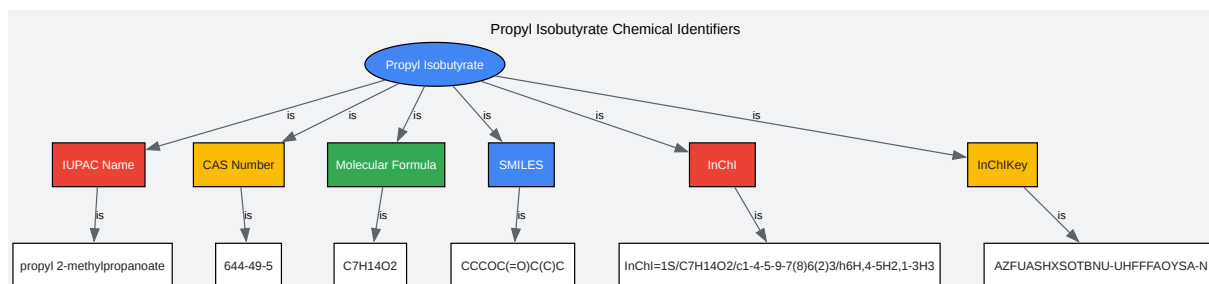
This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for **propyl isobutyrate**. The information is intended for use in research, development, and quality control applications.

## Chemical Properties and Structure

**Propyl isobutyrate**, also known as propyl 2-methylpropanoate, is an ester characterized by a fruity odor.<sup>[1]</sup> It is a clear, colorless liquid at room temperature.<sup>[1]</sup>

## Chemical Identifiers

A unique chemical entity can be described by various identifiers. The following diagram illustrates the key identifiers for **propyl isobutyrate**.



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Caption: Chemical identifiers for **propyl isobutyrate**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **propyl isobutyrate**.

Property	Value	Reference(s)
Molecular Weight	130.18 g/mol	[2][3]
Boiling Point	133-134 °C	[2]
Melting Point	-95.2 °C (estimate)	[4]
Density	0.863 g/mL at 25 °C	[3]
Refractive Index	n <sub>20</sub> /D 1.395	[3]
Solubility	Soluble in organic solvents, alcohol; insoluble in water.	[2]
Appearance	Clear, colorless liquid with a fruity odor.	[1][2]

## Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of **propyl isobutyrate**.

### Synthesis of Propyl Isobutyrate via Fischer Esterification

**Propyl isobutyrate** can be synthesized by the Fischer esterification of isobutyric acid with n-propanol using an acid catalyst.

Materials:

- Isobutyric acid
- n-Propanol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks

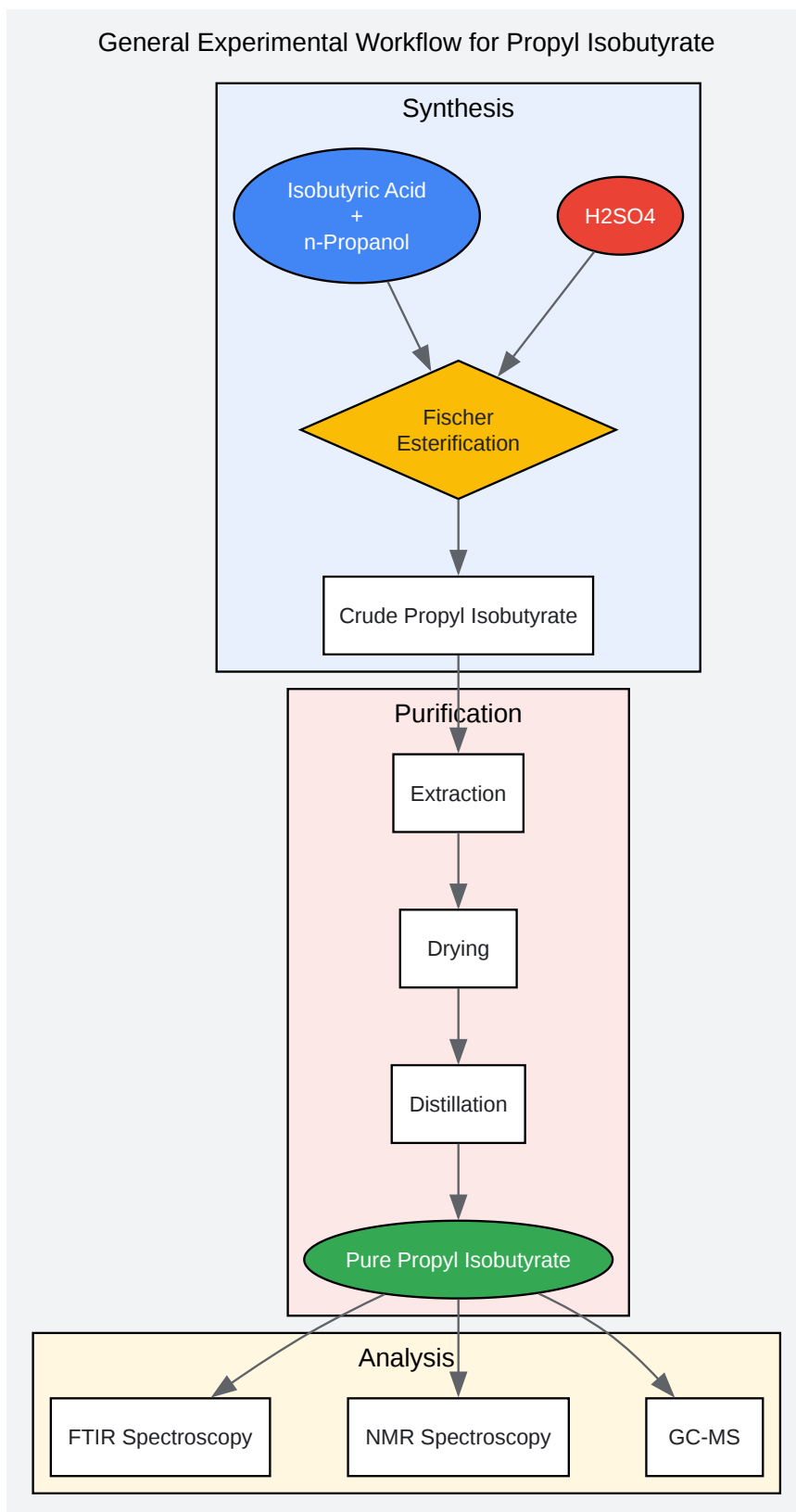
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine isobutyric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to extract the ester and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **propyl isobutyrate** by distillation to obtain the final product.

## Analytical Characterization

The following diagram outlines a general workflow for the synthesis and characterization of a chemical compound like **propyl isobutyrate**.



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Caption: Synthesis and characterization workflow.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Application: Place a drop of the liquid **propyl isobutyrate** sample onto the ATR crystal.
- Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$  and an accumulation of 16-32 scans.
- Data Analysis: Identify the characteristic absorption bands. For **propyl isobutyrate**, expect a strong C=O stretch around 1735  $\text{cm}^{-1}$  and C-O stretches in the 1300-1000  $\text{cm}^{-1}$  region.

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the detailed molecular structure.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz).

Procedure:

- Sample Preparation: Dissolve a small amount of **propyl isobutyrate** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Typical  $^1\text{H}$  NMR parameters include a sufficient relaxation delay to ensure accurate integration.
- Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of **propyl isobutyrate**.

Expected  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):

- Triplet around 4.0 ppm (2H, -OCH<sub>2</sub>-)
- Septet around 2.5 ppm (1H, -CH(CH<sub>3</sub>)<sub>2</sub>)
- Multiplet around 1.6 ppm (2H, -CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)
- Doublet around 1.1 ppm (6H, -CH(CH<sub>3</sub>)<sub>2</sub>)
- Triplet around 0.9 ppm (3H, -CH<sub>2</sub>CH<sub>3</sub>)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.

Procedure:

- Sample Preparation: Dilute the **propyl isobutyrate** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject the sample into the GC. A typical column could be a non-polar or medium-polarity capillary column. The oven temperature program would be designed to separate **propyl isobutyrate** from any impurities.
- MS Detection: The mass spectrometer will ionize the eluted compounds (typically by electron ionization) and detect the fragments.
- Data Analysis: The retention time from the GC confirms the identity of the compound relative to a standard, and the mass spectrum provides the molecular weight and fragmentation pattern, which should be consistent with the structure of **propyl isobutyrate**. The mass spectrum of **propyl isobutyrate** will show a molecular ion peak (m/z 130) and characteristic fragment ions.

## Biological Activity

A thorough literature search did not reveal any specific signaling pathways or significant pharmacological activities associated with **propyl isobutyrate**. Its primary application is as a

flavoring and fragrance agent.[4]

## Conclusion

This technical guide provides essential information on the chemical properties, structure, synthesis, and analysis of **propyl isobutyrate**. The detailed protocols and data are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound.

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## References

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